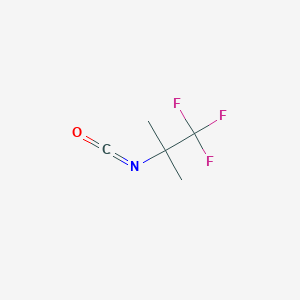

1,1,1-trifluoro-2-isocyanato-2-methylpropane

Description

General Overview of Fluorinated Organic Compounds in Contemporary Chemical Research

Fluorinated organic compounds have become indispensable in modern chemical research and industry. The strategic incorporation of fluorine atoms into organic molecules imparts unique and often highly desirable properties, such as enhanced thermal stability, metabolic resistance, and lipophilicity. olemiss.edu These characteristics are a direct result of the high electronegativity of fluorine and the strength of the carbon-fluorine bond. Consequently, organofluorine compounds are integral to the development of advanced materials, agrochemicals, and a significant portion of modern pharmaceuticals. olemiss.edutandfonline.com The synthesis of novel fluorinated building blocks remains a vibrant area of research, as these molecules provide access to new chemical entities with tailored properties for a vast range of applications. researchgate.netbeilstein-journals.orgnih.gov

Fundamental Principles of Isocyanate Chemistry and Synthetic Utility

Isocyanates are a class of organic compounds defined by the presence of the -N=C=O functional group. wikipedia.org The carbon atom in this group is highly electrophilic, making isocyanates reactive toward a wide variety of nucleophiles, including alcohols, amines, and water. nih.govnoaa.gov This reactivity is the cornerstone of their extensive synthetic utility, most notably in the production of polyurethanes through reactions with polyols. nih.govwikipedia.org Beyond polymer science, isocyanates are valuable intermediates in the synthesis of a multitude of organic molecules, including ureas (from reaction with amines) and carbamates. wikipedia.org The reactivity of the isocyanate group can be tuned by the nature of its substituent (R-group), which can be categorized broadly as either aromatic or aliphatic, each conferring different reaction kinetics and properties to the final product. wikipedia.org

| Feature | Aromatic Isocyanates (e.g., TDI, MDI) | Aliphatic Isocyanates (e.g., HDI, IPDI) |

|---|---|---|

| Reactivity | Higher reactivity due to the electron-withdrawing nature of the aromatic ring. | Lower reactivity compared to aromatic counterparts. |

| UV Stability | Prone to discoloration upon exposure to UV light. | Excellent UV stability and color retention. |

| Primary Applications | Rigid and flexible foams, adhesives, coatings for non-exterior use. | Durable exterior coatings, clearcoats, and elastomers where weather resistance is crucial. |

Distinctive Features and Potential Reactivity Modulation Introduced by the Trifluoromethyl and Branched Alkyl Moieties in 1,1,1-trifluoro-2-isocyanato-2-methylpropane

The chemical behavior of this compound is dictated by the interplay of its two key structural features: the electron-withdrawing trifluoromethyl (-CF₃) group and the bulky, branched alkyl (neopentyl-like) backbone.

The -CF₃ group, positioned on the carbon adjacent to the isocyanate-bearing carbon, exerts a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the isocyanate carbon, which is expected to enhance its intrinsic reactivity toward nucleophiles. nih.gov In contrast, the branched alkyl structure, analogous to a tert-butyl or neopentyl group, introduces significant steric hindrance around the reactive -N=C=O center. nih.govlibretexts.org This steric bulk physically impedes the approach of nucleophiles, thereby decreasing the rate of reaction. youtube.com

These two opposing effects—electronic activation and steric hindrance—suggest that this compound possesses a finely tuned and potentially unique reactivity profile. It may react more slowly than unhindered aliphatic isocyanates but could exhibit greater selectivity or stability under certain conditions.

| Structural Moiety | Predicted Effect on Isocyanate Group | Mechanism |

|---|---|---|

| Trifluoromethyl (-CF₃) Group | Increases reactivity (activation) | Strong electron-withdrawing inductive effect enhances the electrophilicity of the isocyanate carbon. nih.gov |

| Branched Alkyl Group | Decreases reactivity (hindrance) | Steric bulk impedes the approach of nucleophiles to the electrophilic carbon. nih.govacs.org |

Academic Research Landscape and Prospective Research Directions for this compound

A review of the current academic literature indicates that this compound is not a widely studied compound, with no detailed research findings or synthesis methods readily available. This suggests it may be a novel chemical entity or one that is challenging to synthesize.

However, its unique structure presents several promising avenues for future research:

Novel Polymer Synthesis: The compound could serve as a monomer for the creation of new fluorinated polyurethanes or related polymers. nih.govmdpi.com The incorporation of both the -CF₃ group and the branched alkyl structure could yield materials with unique thermal properties, chemical resistance, and specific mechanical characteristics. nih.gov

Advanced Building Block: In medicinal and agricultural chemistry, there is a constant demand for novel fluorinated building blocks to create new bioactive molecules. tandfonline.comnih.gov The modulated reactivity of this isocyanate could make it a valuable tool for introducing the CF₃-C(CH₃)₂- moiety into complex molecular architectures, potentially enhancing properties like metabolic stability and binding affinity.

Mechanistic Studies: The compound serves as an excellent model for studying the competitive interplay between electronic and steric effects in chemical reactions, offering deeper insights into the fundamental principles of physical organic chemistry.

Future work would logically begin with the development of an efficient synthetic route to this compound, which would then open the door to exploring its reactivity and potential applications.

Properties

IUPAC Name |

1,1,1-trifluoro-2-isocyanato-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c1-4(2,9-3-10)5(6,7)8/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLQYPZFNAOFJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(F)(F)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730572 | |

| Record name | 1,1,1-Trifluoro-2-isocyanato-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569678-67-7 | |

| Record name | 1,1,1-Trifluoro-2-isocyanato-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1 Trifluoro 2 Isocyanato 2 Methylpropane

Strategies for Precursor Synthesis Towards 1,1,1-trifluoro-2-amino-2-methylpropane

The primary precursor for 1,1,1-trifluoro-2-isocyanato-2-methylpropane is the corresponding amine, 1,1,1-trifluoro-2-amino-2-methylpropane. The synthesis of this sterically hindered, fluorinated amine presents two main challenges: the precise installation of the trifluoromethyl group and the formation of the α-tertiary amine center.

Introduction of Trifluoromethyl Group via Contemporary Fluorination Techniques

The incorporation of a trifluoromethyl (CF₃) group is a critical step in the synthesis of the precursor amine. Modern synthetic chemistry offers several methods for introducing this moiety, moving beyond harsh, traditional fluorinating agents. For a molecule like 1,1,1-trifluoro-2-amino-2-methylpropane, a common strategy involves using a building block that already contains the CF₃ group.

A plausible and efficient starting material is 1,1,1-trifluoroacetone . This commercially available ketone can be reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the tertiary alcohol, 2-methyl-1,1,1-trifluoropropan-2-ol . This nucleophilic addition provides the required carbon skeleton with the trifluoromethyl group correctly positioned adjacent to a quaternary carbon center.

Other contemporary trifluoromethylation techniques, while powerful, are often employed for aromatic or less sterically congested systems. These include the use of nucleophilic trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF₃) or electrophilic reagents such as Umemoto's and Togni's reagents. However, for constructing the specific branched alkane structure of the target precursor, the building block approach from 1,1,1-trifluoroacetone is generally more direct.

Stereoselective and Regioselective Amination Routes for Branched Alkane Derivatives

With the tertiary alcohol precursor, 2-methyl-1,1,1-trifluoropropan-2-ol, in hand, the next crucial step is the introduction of the amine group. The formation of an α-tertiary amine is challenging due to steric hindrance. The Ritter reaction is a classic and highly effective method for this transformation.

In the Ritter reaction, the tertiary alcohol is treated with a strong acid (e.g., sulfuric acid) to generate a stable tertiary carbocation. This carbocation is then trapped by a nitrile, such as hydrogen cyanide or acetonitrile, which acts as the nitrogen source. The resulting nitrilium ion intermediate is subsequently hydrolyzed to yield the corresponding N-alkyl amide. Finally, hydrolysis of the amide under acidic or basic conditions liberates the primary amine. This method is highly regioselective, as the reaction proceeds through the most stable carbocation intermediate.

Table 1: The Ritter Reaction for the Synthesis of 1,1,1-trifluoro-2-amino-2-methylpropane

| Step | Reactants | Reagents | Intermediate/Product | Key Features |

|---|---|---|---|---|

| 1. Carbocation Formation | 2-methyl-1,1,1-trifluoropropan-2-ol | Concentrated H₂SO₄ or other strong acid | 1,1,1-trifluoro-2-methylpropan-2-yl cation | Formation of a stable tertiary carbocation. |

| 2. Nucleophilic Attack | Tertiary carbocation + Nitrile (e.g., HCN) | - | Nitrilium ion | The nitrile acts as the nitrogen source. |

| 3. Hydrolysis | Nitrilium ion | H₂O | N-(1,1,1-trifluoro-2-methylpropan-2-yl)formamide | Forms an amide intermediate. |

| 4. Amide Cleavage | Amide intermediate | Acid or base hydrolysis (e.g., HCl) | 1,1,1-trifluoro-2-amino-2-methylpropane | Releases the final primary amine. |

Isocyanate Functional Group Formation from Corresponding Amine Precursors

Once the precursor amine, 1,1,1-trifluoro-2-amino-2-methylpropane, is synthesized, it must be converted to the target isocyanate. This transformation involves the reaction of the primary amine with a carbonyl source.

Phosgenation and Triphosgenation Methodologies

The most traditional and industrially established method for converting a primary amine to an isocyanate is phosgenation , which involves reacting the amine with phosgene (COCl₂). The reaction typically proceeds through a carbamoyl chloride intermediate, which then eliminates hydrogen chloride upon heating to yield the isocyanate.

For a sterically hindered amine such as 1,1,1-trifluoro-2-amino-2-methylpropane, the reaction conditions must be carefully controlled. The amine is often used as its hydrochloride salt to prevent side reactions. The reaction is typically run in an inert, high-boiling solvent like o-dichlorobenzene at elevated temperatures.

A safer and more convenient alternative to gaseous phosgene is triphosgene , a solid, stable crystalline compound. Triphosgene (bis(trichloromethyl) carbonate) acts as a phosgene equivalent and decomposes in the presence of a catalyst (like activated carbon) or at higher temperatures to generate phosgene in situ. This allows for easier handling and more precise stoichiometry. The general procedure involves adding the amine to a solution of triphosgene in an inert solvent, often in the presence of a non-nucleophilic base to scavenge the HCl produced.

Table 2: Comparison of Phosgenation and Triphosgenation

| Method | Reagent | State | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosgenation | Phosgene (COCl₂) | Gas | Industrially established, cost-effective for large scale. | Extremely toxic, requires specialized handling. |

| Triphosgenation | Triphosgene ((Cl₃CO)₂CO) | Solid | Safer to handle and store, easier to measure accurately. | More expensive than phosgene. |

Development and Evaluation of Non-Phosgene Routes for Isocyanate Synthesis

Due to the high toxicity of phosgene, significant research has been dedicated to developing "phosgene-free" routes for isocyanate synthesis. google.com These methods are generally considered greener and safer. A prominent non-phosgene strategy involves the thermal decomposition of carbamates. google.com

In this approach, the primary amine (1,1,1-trifluoro-2-amino-2-methylpropane) is first reacted with a carbonyl source like dimethyl carbonate (DMC) or diethyl carbonate to form a carbamate (B1207046) ester. This reaction can be carried out under milder conditions than phosgenation. The resulting carbamate is then thermally decomposed, often in the presence of a catalyst, to yield the desired isocyanate and an alcohol byproduct, which can potentially be recycled. google.comnih.gov

Other non-phosgene methods include the reaction of amines with carbon dioxide to form carbamic acids, which are then dehydrated to the isocyanate, or the reaction of formamides with a diorganocarbonate. google.com However, for sterically hindered amines, the carbamate decomposition route is often the most explored. google.com

Exploration of Alternative Synthetic Pathways to this compound

An important alternative pathway that avoids the synthesis and handling of the primary amine precursor is the Curtius rearrangement . organic-chemistry.orgwikipedia.org This reaction involves the thermal or photochemical decomposition of an acyl azide to form an isocyanate, with the loss of nitrogen gas. organic-chemistry.orgwikipedia.org The rearrangement proceeds with retention of configuration at the migrating group.

For the synthesis of this compound, the required starting material would be 3,3,3-trifluoro-2,2-dimethylpropanoyl azide . This acyl azide can be prepared from the corresponding carboxylic acid (3,3,3-trifluoro-2,2-dimethylpropanoic acid) via conversion to an acyl chloride followed by reaction with an azide salt (e.g., sodium azide).

The key steps in this alternative pathway are:

Synthesis of the Carboxylic Acid : This can be achieved through various methods, for example, by oxidation of the corresponding alcohol (2,2-dimethyl-3,3,3-trifluoropropan-1-ol).

Formation of Acyl Azide : The carboxylic acid is activated, typically by converting it to an acyl chloride (with thionyl chloride or oxalyl chloride), and then reacted with sodium azide.

Curtius Rearrangement : The acyl azide is gently heated in an inert solvent (e.g., toluene or benzene). It rearranges to the isocyanate with the extrusion of nitrogen gas. The isocyanate can then be isolated by distillation.

This pathway is advantageous as it avoids the direct synthesis of the primary amine and the use of phosgene or its equivalents, offering a potentially safer laboratory-scale synthesis. organic-chemistry.orgwikipedia.orgnih.gov

Curtius, Hofmann, and Lossen Rearrangement Applications

The Curtius, Hofmann, and Lossen rearrangements are cornerstone reactions in organic synthesis for the conversion of carboxylic acid derivatives into isocyanates, proceeding through a common mechanism involving a nitrene intermediate or a concerted rearrangement. These reactions are particularly valuable as they result in the loss of one carbon atom, providing a route to amines and their derivatives.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to yield an isocyanate. nih.govwikipedia.org This method is broadly applicable to a wide range of carboxylic acids, including aliphatic, aromatic, and heterocyclic substrates, and is noted for proceeding with complete retention of the migrating group's stereochemistry. nih.gov The key precursor for the synthesis of this compound via this route would be 2,2-dimethyl-3,3,3-trifluoropropanoyl azide. This acyl azide can be prepared from the corresponding carboxylic acid, 2,2-dimethyl-3,3,3-trifluoropropanoic acid. One common method for this transformation is the reaction of the corresponding acyl chloride with sodium azide. nih.gov

The Hofmann rearrangement utilizes a primary amide, which is treated with a halogen (typically bromine) and a strong base to form an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com This reaction also results in a one-carbon degradation of the original amide. For the synthesis of the target isocyanate, this would entail the Hofmann rearrangement of 1,1,1-trifluoro-2-methylpropanamide. The reaction proceeds by the formation of an N-bromoamide intermediate, which then undergoes rearrangement. masterorganicchemistry.com

The Lossen rearrangement converts a hydroxamic acid or its derivatives into an isocyanate. wikipedia.org This reaction can be initiated by heat or base and proceeds through a concerted mechanism where the substituent on the nitrogen migrates to the carbonyl carbon as the leaving group departs. wikipedia.org The precursor for this route would be N-hydroxy-1,1,1-trifluoro-2-methylpropanamide.

While these classical rearrangements are theoretically applicable, the synthesis of this compound is complicated by the steric hindrance of the neopentyl-like structure and the electronic effects of the trifluoromethyl group. Research on the Curtius rearrangement of sterically hindered substrates, such as quaternary proline derivatives, has shown that the resulting isocyanate can be too sterically encumbered to react with nucleophiles. acs.org This suggests that while the isocyanate may be formed, its subsequent reactions could be challenging.

| Rearrangement | Precursor | Key Reagents | Intermediate |

| Curtius | 2,2-Dimethyl-3,3,3-trifluoropropanoyl azide | Heat or UV light | Acyl nitrene (or concerted) |

| Hofmann | 1,1,1-Trifluoro-2-methylpropanamide | Br₂, NaOH | N-bromoamide |

| Lossen | N-hydroxy-1,1,1-trifluoro-2-methylpropanamide | Activating agent, heat/base | O-acyl hydroxamate |

Novel Catalyst Systems for Isocyanate Generation

Given the potential challenges with traditional rearrangement conditions for a sterically hindered and fluorinated substrate, the development of novel catalyst systems for isocyanate generation is a significant area of research. These modern approaches often aim for milder reaction conditions, improved yields, and broader substrate scope.

One promising direction is the use of catalyst systems that facilitate the direct conversion of carboxylic acids to isocyanates in a one-pot procedure, bypassing the need to isolate potentially unstable acyl azide or hydroxamic acid intermediates. For instance, a one-pot Curtius rearrangement catalyzed by 4-dimethylaminopyridine (DMAP) has been reported to be effective for a range of primary, secondary, and even tertiary alkyl carboxylic acids. organic-chemistry.org This method could potentially be applied to 2,2-dimethyl-3,3,3-trifluoropropanoic acid, offering a more streamlined approach to the target isocyanate.

Furthermore, advancements in the Lossen rearrangement have demonstrated that the reaction can be initiated by nitriles and can be "pseudo-catalytic" in the isocyanate product itself under mild conditions with a catalytic amount of base. nih.gov Such a system could be advantageous for the synthesis of this compound by avoiding harsh reagents.

Catalysts have also been developed for the direct reaction of carboxylic acids with isocyanates to form amides, with magnesium and calcium salts showing increased reaction rates, especially for sterically hindered substrates. researchgate.net While this is not a direct route to isocyanates, it highlights the ongoing research into catalytic solutions for reactions involving sterically demanding molecules.

The non-phosgene synthesis of isocyanates is another area of active research, driven by the desire to avoid the highly toxic phosgene gas. nih.gov Methods involving the reductive carbonylation of nitro compounds or the thermal decomposition of carbamates are being explored, often relying on transition metal catalysts. nih.gov While not directly related to the rearrangement reactions, these catalytic approaches represent the broader trend towards safer and more efficient isocyanate synthesis that could one day be applied to complex molecules like this compound.

| Catalytic Approach | Precursor | Catalyst/Reagent | Advantage |

| One-pot Curtius | 2,2-Dimethyl-3,3,3-trifluoropropanoic acid | DMAP, DMTN₃ | Milder conditions, applicable to tertiary acids organic-chemistry.org |

| Catalytic Lossen | N-hydroxy-1,1,1-trifluoro-2-methylpropanamide | Nitriles, catalytic base | Avoids strong electrophiles nih.gov |

| Reductive Carbonylation | 1,1,1-Trifluoro-2-methyl-2-nitropropane | Transition metal catalysts | Avoids phosgene nih.gov |

Reactivity and Mechanistic Studies of 1,1,1 Trifluoro 2 Isocyanato 2 Methylpropane

Nucleophilic Addition Reactions of the Isocyanate Functionality

The central carbon atom of the isocyanate group (–N=C=O) in 1,1,1-trifluoro-2-isocyanato-2-methylpropane is highly susceptible to nucleophilic attack. This is further enhanced by the inductive effect of the adjacent CF₃ group, which draws electron density away from the reaction center, making it more electrophilic than its non-fluorinated counterpart, tert-butyl isocyanate.

The reaction of isocyanates with alcohols to form urethans (carbamates) is a cornerstone of polyurethane chemistry. mdpi.comosti.gov For this compound, this reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate carbon.

Pathways: The mechanism of urethane (B1682113) formation is not a simple bimolecular process and can be influenced by reaction conditions. fz-juelich.de Computational and experimental studies on similar isocyanates have shown that the reaction can proceed through several pathways:

Non-catalytic Pathway: A direct addition of the alcohol to the isocyanate. This pathway generally has a high activation energy. nih.gov

Auto-catalytic Pathway: The reaction is often catalyzed by excess alcohol molecules, which can form a hydrogen-bonded complex with the isocyanate, facilitating proton transfer in the transition state and lowering the activation energy. fz-juelich.de

Allophanate (B1242929) Intermediate: In the presence of excess isocyanate, the initially formed urethane can react with a second molecule of isocyanate to form an allophanate. This reaction is typically reversible. According to some studies, the allophanate may act as an intermediate towards urethane formation, releasing an isocyanate molecule to yield the final product. mdpi.com

Kinetics: The kinetics of the reaction are complex and can vary from first to third order depending on the concentrations of reactants and the presence of catalysts. rsc.org The rate is significantly influenced by the solvent, temperature, and the steric and electronic nature of the alcohol. The electron-withdrawing CF₃ group in this compound is expected to increase the rate of reaction with alcohols compared to non-fluorinated alkyl isocyanates due to the increased electrophilicity of the isocyanate carbon.

| Parameter | Description | Expected Influence on this compound |

| Reaction Order | Dependent on reactant concentrations and catalytic pathways. | Can vary; may exhibit auto-catalysis leading to complex kinetics. |

| Activation Energy | Energy barrier for the reaction. | Lowered by alcohol auto-catalysis. The CF₃ group may slightly alter the transition state energy. |

| Rate Constant (k) | Proportionality constant relating rate to reactant concentrations. | Expected to be higher than for tert-butyl isocyanate due to the electronic effect of the CF₃ group. |

| Intermediate | Transient species formed during the reaction. | Allophanates may form, especially with an excess of the isocyanate. mdpi.com |

The reaction between this compound and primary or secondary amines is a rapid and highly efficient method for the synthesis of substituted ureas. commonorganicchemistry.com This reaction is generally faster and more exothermic than the corresponding reaction with alcohols because amines are stronger nucleophiles.

Urea (B33335) Synthesis: The mechanism involves the direct nucleophilic attack of the amine's nitrogen atom on the electrophilic isocyanate carbon, followed by a proton transfer to yield the stable urea adduct. The reaction is typically carried out by mixing the reactants in an aprotic solvent at or below room temperature and requires no catalyst. commonorganicchemistry.combeilstein-journals.org The high reactivity allows for excellent chemoselectivity, as the isocyanate group will preferentially react with an amine even in the presence of less nucleophilic groups like alcohols.

Semicarbazide (B1199961) Synthesis: When reacted with hydrazines (R-NH-NH₂), this compound selectively forms semicarbazides. The terminal nitrogen atom of the hydrazine (B178648) is more nucleophilic and less sterically hindered, leading it to preferentially attack the isocyanate carbon. This provides a direct route to complex semicarbazide structures.

| Nucleophile | Product Class | General Reaction Conditions |

| Primary Amine (R-NH₂) | N,N'-Disubstituted Urea | Aprotic solvent (THF, MeCN), Room Temperature |

| Secondary Amine (R₂-NH) | N,N,N'-Trisubstituted Urea | Aprotic solvent (THF, MeCN), Room Temperature |

| Hydrazine (R-NH-NH₂) | Semicarbazide | Aprotic solvent, often at lower temperatures (0 °C to RT) |

| Ammonia | N-Substituted Urea | Aqueous or gaseous ammonia |

This compound also reacts with other heteroatom nucleophiles, although the reactivity and product stability can vary.

Thiols (R-SH): Thiols react with the isocyanate to form thiocarbamates. This reaction is generally slower than the reaction with amines or alcohols and often requires a base catalyst (such as a tertiary amine) to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then attacks the isocyanate.

Carboxylic Acids (R-COOH): The reaction with carboxylic acids is more complex. The initial addition of the carboxylic acid to the isocyanate forms an unstable mixed carbamic-carboxylic anhydride. This intermediate can then undergo thermal decarboxylation (loss of CO₂) to yield an amide. This pathway serves as a method for amide bond formation without the need for traditional coupling agents.

Cycloaddition Chemistry Involving this compound

The carbon-nitrogen double bond within the isocyanate group of this compound can participate in cycloaddition reactions, providing pathways to various heterocyclic compounds. mdpi.com The reactivity of the isocyanate as a cycloaddition partner is enhanced by the electron-withdrawing CF₃ group.

Cycloaddition reactions offer a powerful tool for constructing complex ring systems in a single step. mdpi.com By reacting with appropriate 1,3-dipoles or other multi-atom systems, this compound can serve as a building block for a variety of nitrogen- and oxygen-containing heterocycles. For instance, [3+2] cycloadditions with nitrile oxides or azides can lead to the formation of five-membered heterocyclic rings. nih.govnih.gov The specific framework synthesized depends on the nature of the reacting partner.

Isocyanates are known to undergo both [2+2] and [4+2] cycloadditions with various unsaturated compounds.

[2+2] Cycloaddition: The C=N bond of the isocyanate can react with electron-rich alkenes (enamines, vinyl ethers) or ketenes in a [2+2] fashion to form four-membered β-lactam or oxazinone rings, respectively. These reactions can be promoted thermally or photochemically.

[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder type reaction, the isocyanate can act as a dienophile. When reacting with a 1,3-diene, the C=N bond of the isocyanate can participate to form a six-membered dihydropyridinone ring system. The strong electron-withdrawing effect of the CF₃ group makes the C=N bond more electron-deficient, increasing its reactivity as a dienophile in these cycloadditions.

| Cycloaddition Type | Reactant Partner | Resulting Heterocyclic Ring |

| [2+2] | Alkene (e.g., vinyl ether) | Azetidin-2-one (β-Lactam) derivative |

| [2+2] | Ketene | 1,3-Oxazin-4-one derivative |

| [4+2] | 1,3-Diene | Tetrahydropyridinone derivative |

| [3+2] | Nitrile Oxide | 1,2,4-Oxadiazole derivative |

Polymerization and Oligomerization Behavior of this compound

The polymerization of isocyanates is a well-established field, though control over the process can be challenging. For a monomer as substituted as this compound, both the bulky tert-butyl group and the electron-withdrawing trifluoromethyl group are expected to profoundly influence its polymerizability and the properties of the resulting polymers.

Controlled polymerization of isocyanates is often complicated by side reactions, most notably trimerization to form isocyanurates. However, the significant steric hindrance provided by the 2-methylpropane (tert-butyl) group in this compound is anticipated to suppress this side reaction, potentially simplifying the polymerization process. In studies of other sterically hindered isocyanides, such as those with bulky substituents, a suppression of polymerization has been observed, allowing for the isolation of intermediate complexes. nih.gov This suggests that while polymerization may be slower, it could also be more controlled, as the steric bulk raises the energy barrier for undesired side reactions.

Anionic polymerization is a primary method for polymerizing isocyanates. For this compound, the strong electron-withdrawing nature of the trifluoromethyl group would render the isocyanate's carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack by an initiator. This enhanced reactivity could facilitate initiation. However, the stability of the propagating anion will be a critical factor for achieving a controlled or "living" polymerization. In such systems, the propagating species is a polymeric amidate anion, and its stability is key to preventing termination or chain transfer reactions.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to isocyanate-containing monomers, provided that a neutral chain transfer agent and relatively low reaction temperatures are used. rsc.org This approach could offer another pathway to well-defined polymers from this compound, assuming appropriate reaction conditions can be identified to accommodate the monomer's unique reactivity.

The choice of catalyst is crucial in directing the polymerization of isocyanates, influencing not only the rate of reaction but also the structure of the resulting polymer. For a monomer like this compound, with its significant steric bulk and electronically modified isocyanate group, catalyst selection would be particularly important.

For anionic polymerization, metal-free catalysts such as phosphazene bases have been shown to be effective for the polymerization of n-hexyl isocyanate. rsc.org These catalysts can activate an initiator to generate the amidate anions necessary for propagation. The basicity and bulkiness of the phosphazene base can be tuned to control the polymerization process. For this compound, a carefully selected phosphazene base could potentially initiate polymerization while minimizing side reactions.

Organometallic catalysts are also widely used. For instance, nickel(II) complexes have been employed in the polymerization of sterically hindered isocyanides. nih.govru.nl While isocyanides and isocyanates are different functional groups, the principles of using a metal center to coordinate the monomer and facilitate insertion into a growing polymer chain could be applicable. The ligand environment around the metal center would be critical in accommodating the bulky monomer and controlling the stereochemistry of the polymerization. Non-tin catalysts, such as zirconium and bismuth compounds, have also been investigated for isocyanate reactions and could offer alternatives to traditional organotin catalysts, which are facing increasing environmental scrutiny. wernerblank.comwernerblank.com

The following table summarizes the effects of different catalyst types on the polymerization of isocyanate and isocyanide monomers, providing a basis for predicting their potential impact on this compound.

| Catalyst Type | Monomer Example | Key Observations | Potential Application for this compound |

| Phosphazene Bases | n-hexyl isocyanate | Metal-free anionic polymerization, control over molecular weight. rsc.org | Could provide a metal-free route to polymers with controlled architectures. |

| Nickel(II) Complexes | tert-butyl isocyanide | Effective for sterically hindered monomers, can lead to stereoselective polymerization. ru.nl | May be suitable for overcoming the steric bulk of the monomer and potentially inducing helical polymer structures. |

| Zirconium Chelates | Acrylic/HDI Trimer | Catalyzes isocyanate-hydroxyl reaction selectively over isocyanate-water reaction. wernerblank.com | Could be useful in copolymerizations with hydroxyl-containing monomers. |

| Bismuth Carboxylates | Blocked Isocyanates | Effective catalysis for various blocked isocyanates. wernerblank.com | Potentially useful if this compound were used in a blocked form. |

Steric and Electronic Influence of the 1,1,1-trifluoro-2-methylpropane Moiety on Reaction Outcomes

The 1,1,1-trifluoro-2-methylpropane substituent is the defining feature of this isocyanate, and its steric and electronic properties are expected to exert a dominant influence on the outcomes of its reactions.

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its presence adjacent to the isocyanate group in this compound will have a profound impact on the electrophilicity of the isocyanate's carbonyl carbon. The strong inductive effect of the three fluorine atoms will pull electron density away from the carbonyl group, making it significantly more electrophilic and thus more reactive towards nucleophiles. nih.govmdpi.com This enhanced electrophilicity is a key factor in its potential for polymerization and other addition reactions.

This increased reactivity can be a double-edged sword. While it can lead to faster reaction rates, it may also decrease the stability of intermediates. For example, in an anionic polymerization, the resulting amidate anion's stability could be influenced by the adjacent trifluoromethyl group. The electron-withdrawing nature of the -CF3 group could destabilize the negative charge on the nitrogen atom, potentially making the propagating chain end more reactive and prone to termination.

The table below provides a qualitative comparison of the expected electronic effects of the trifluoromethyl group compared to a methyl group on an isocyanate.

| Property | Isocyanate with -CH3 group | Isocyanate with -CF3 group |

| Electrophilicity of Carbonyl Carbon | Moderate | High |

| Reactivity towards Nucleophiles | Moderate | High |

| Stability of Amide/Urethane Product | High | Moderate (potential for inductive effects on bond stability) |

The 2-methylpropane (tert-butyl) group is a bulky substituent that will introduce significant steric hindrance around the isocyanate functionality. nih.gov This steric bulk is expected to have a major impact on the rate and selectivity of reactions. In general, steric hindrance can slow down the rate of a reaction by impeding the approach of a reactant to the reactive center. rsc.orgnih.gov For this compound, the bulky tert-butyl group will likely hinder the approach of nucleophiles to the electrophilic carbonyl carbon. This could lead to slower polymerization rates compared to less hindered isocyanates.

In reactions with unsymmetrical reagents, the regioselectivity of addition to the isocyanate group of this compound will be governed by both steric and electronic factors. The highly electrophilic carbonyl carbon will be the primary site of nucleophilic attack. However, the bulky tert-butyl group may direct the approach of the nucleophile. In transition-metal-catalyzed cycloaddition reactions involving unsymmetrical isocyanates, both steric and electronic properties of the substituents have been shown to control the regioselectivity of the insertion of other components. nih.govnih.gov It is plausible that in similar reactions, the bulky and electron-withdrawing substituent of this compound would predictably control the orientation of the reacting partners.

Stereoselectivity in the polymerization of this compound could potentially be achieved through the use of chiral catalysts. The polymerization of chiral isocyanates can lead to the formation of polymers with a preferred helical screw sense. dntb.gov.ua Even for achiral monomers, chiral catalysts can induce stereoselectivity. For example, the polymerization of achiral isocyanides with optically active nickel(II) complexes can yield polymers with a significant excess of one screw sense. ru.nl Given that the carbon atom to which the isocyanate and trifluoromethyl groups are attached is a stereocenter, if a chiral version of this monomer were used, or if a chiral catalyst were employed with a racemic mixture, it is conceivable that stereoselective polymerization could be achieved, leading to tactic polymers with potentially interesting chiroptical properties. The stereochemistry of polymerization can also be influenced by the catalyst-chain end interactions and the enantiofacial selection of the incoming monomer. nih.govnih.gov

Applications of 1,1,1 Trifluoro 2 Isocyanato 2 Methylpropane As a Chemical Building Block

Strategic Integration into Complex Organic Architectures

The strategic incorporation of the trifluoromethyl group into organic molecules is of significant interest in medicinal chemistry and materials science due to its ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity. 1,1,1-trifluoro-2-isocyanato-2-methylpropane serves as a key reagent for introducing the trifluoromethyl moiety into complex structures, particularly in the synthesis of nitrogen-containing heterocycles. These heterocyclic compounds are foundational scaffolds in many biologically active molecules.

The isocyanate group of this compound is highly electrophilic and readily reacts with a variety of nucleophiles. This reactivity is harnessed in cycloaddition reactions to construct diverse heterocyclic rings. For instance, in [3+2] cycloaddition reactions with 1,3-dipoles like nitrones, it can lead to the formation of trifluoromethylated isoxazolidines. These reactions often proceed with high regio- and stereoselectivity, which is crucial for the synthesis of enantiomerically pure compounds.

The general scheme for such a cycloaddition is depicted below:

Reaction Scheme: [3+2] Cycloaddition with a Nitrone

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of 1,1,1 Trifluoro 2 Isocyanato 2 Methylpropane and Its Derivatives

Spectroscopic Methods for Structural Assignment and Reaction Monitoring

Spectroscopy is indispensable for probing the molecular features of 1,1,1-trifluoro-2-isocyanato-2-methylpropane. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provides a holistic understanding of the compound and its chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound and its reaction products. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis.

¹H NMR: The proton NMR spectrum provides information about the hydrogen-containing fragments of the molecule. For this compound, a single resonance corresponding to the six equivalent protons of the two methyl groups is expected.

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon skeleton. Distinct signals are anticipated for the methyl carbons, the quaternary carbon, the trifluoromethyl carbon, and the highly deshielded carbon of the isocyanate group.

¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is an exceptionally sensitive and informative technique. nih.govresearchgate.net It allows for the direct observation and quantification of fluorine-containing species in a reaction mixture. nih.govnih.gov A single, sharp resonance is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is characteristic of the electronic environment of the trifluoromethyl group, and any chemical transformation involving this part of the molecule would lead to significant changes in the ¹⁹F NMR spectrum. acs.org Combining experimental ¹⁹F NMR data with computational methods can further aid in the identification of novel fluorinated products without the need for authentic standards. nih.govacs.org

Table 1: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -C(CH₃)₂ | ~1.5 | Singlet |

| ¹³C | -C(CH₃)₂ | ~25 | Quartet (due to C-F coupling) |

| ¹³C | -CF₃ | ~125 | Quartet (due to C-F coupling) |

| ¹³C | -N=C=O | ~128 | Singlet |

| ¹⁹F | -CF₃ | ~ -70 (relative to CFCl₃) | Singlet |

Mechanistic studies heavily rely on NMR by monitoring the disappearance of reactant signals and the concurrent emergence of product signals over time. This allows for the determination of reaction kinetics and the identification of stable intermediates.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and monitoring the progress of reactions involving isocyanates. azom.com

The isocyanate (-N=C=O) group possesses a highly characteristic and intense absorption band in the IR spectrum due to its asymmetric stretching vibration. spectroscopyonline.com This peak typically appears in a spectral region with few other absorptions, between 2250 and 2285 cm⁻¹. spectroscopyonline.comremspec.com This makes it an ideal spectroscopic marker for tracking the consumption of this compound during a reaction, such as its conversion to a urethane (B1682113). remspec.comresearchgate.net Real-time reaction monitoring can be achieved using in-situ probes, such as fiber-optic Attenuated Total Reflectance (ATR) FTIR spectroscopy, which allows for the continuous tracking of the isocyanate peak intensity. remspec.comresearchgate.netmt.com

Conversely, the symmetric stretch of the -N=C=O group is typically weak in the IR spectrum but produces a strong signal in the Raman spectrum, demonstrating the complementary nature of these two techniques. cdnsciencepub.com

When this compound reacts to form a derivative like a urethane, the disappearance of the strong -N=C=O band is accompanied by the appearance of new characteristic bands. These include the N-H stretching vibration (around 3300 cm⁻¹) and the urethane carbonyl (C=O) stretching vibration (around 1700 cm⁻¹). spectroscopyonline.com

Table 2: Key Vibrational Frequencies for Monitoring Reactions of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Intensity |

|---|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | IR | Very Strong |

| Isocyanate (-N=C=O) | Symmetric Stretch | ~1450 | Raman | Strong |

| Urethane (R-NH-CO-OR') | N-H Stretch | ~3300 | IR | Strong |

| Urethane (R-NH-CO-OR') | C=O Stretch | ~1700 | IR | Strong |

Mass spectrometry (MS) is a vital tool for determining the molecular weights of reactants, products, and reaction intermediates, providing crucial information for their identification. rsc.org Techniques like Electrospray Ionization (ESI-MS) are particularly adept at detecting charged or charge-tagged intermediates directly from a reaction solution, offering insights into complex reaction mechanisms. nih.gov

For this compound, MS can confirm its molecular weight and elemental composition through high-resolution mass spectrometry (HRMS). During mechanistic studies, MS can identify potential intermediates and final products, even those present in low concentrations. rsc.org

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of a selected parent ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For instance, the molecular ion of this compound would be expected to undergo characteristic losses, such as the loss of the isocyanate moiety (-NCO) or a methyl group (-CH₃), aiding in its structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound

| Species | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₅H₆F₃NO]⁺ | 153.04 | Molecular Ion |

| [M - NCO]⁺ | [C₄H₆F₃]⁺ | 111.04 | Fragment from loss of isocyanate group |

| [M - CH₃]⁺ | [C₄H₃F₃NO]⁺ | 138.02 | Fragment from loss of a methyl group |

Chromatographic Techniques for Reaction Mixture Analysis and Purification

Chromatographic methods are essential for separating, identifying, and quantifying the components of complex reaction mixtures. They are also used for the purification of final products.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are workhorse techniques for the analysis of reaction mixtures containing this compound and its derivatives.

Due to the high reactivity of the isocyanate group, direct analysis can be challenging. A common and reliable strategy is to derivatize the isocyanate with a suitable reagent to form a stable, easily detectable product. nih.govrsc.org For example, reaction with an amine such as di-n-butylamine (DBA) or 1-(2-pyridyl)piperazine (B128488) (1,2-PP) yields a stable urea (B33335) derivative. nih.govepa.gov

These stable derivatives can then be quantified using HPLC, often with UV or fluorescence detectors, or by GC with a suitable detector. google.comnih.gov This derivatization approach allows for accurate and reproducible quantification of the isocyanate content in a sample. epa.gov The choice between GC and HPLC depends on the volatility and thermal stability of the derivatives. HPLC is generally more versatile for a wider range of isocyanate derivatives. nih.govresearchgate.net

Table 4: Hypothetical HPLC Method for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Analyte | 1,2-PP derivative of this compound |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Ammonium Acetate Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Retention Time | 8.5 min |

X-ray Crystallography for Elucidating Solid-State Molecular Structures of Derivatives

While this compound is likely a liquid or low-melting solid, X-ray crystallography provides the most definitive method for determining the three-dimensional structure of its stable, crystalline derivatives. mdpi.comnih.gov

To perform this analysis, the isocyanate is first converted into a solid derivative that can be crystallized. A common strategy is to react it with a primary or secondary amine to form a substituted urea, or with an alcohol to form a urethane. If suitable single crystals of this derivative can be grown, X-ray diffraction analysis can provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net This technique offers unambiguous confirmation of the molecule's connectivity and stereochemistry. Furthermore, the analysis of the crystal packing reveals information about intermolecular interactions, such as hydrogen bonding, which can influence the material's bulk properties. The structural determination of trifluoromethyl-containing metal complexes and other organic molecules demonstrates the power of this technique in fluorinated compound analysis. mdpi.comnih.gov

Table 5: Hypothetical Crystallographic Data for a Urea Derivative of this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | e.g., C₁₂H₁₄F₃N₃O (Product with 4-aminoaniline) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.16 |

| b (Å) | 24.88 |

| c (Å) | 7.61 |

| β (°) | 116.7 |

| Volume (ų) | 1378 |

Computational and Theoretical Studies of 1,1,1 Trifluoro 2 Isocyanato 2 Methylpropane

Quantum Chemical Calculations on Electronic Structure, Bonding, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) or ab initio methods, would be essential for elucidating the fundamental electronic properties of 1,1,1-trifluoro-2-isocyanato-2-methylpropane. Such studies would provide detailed information on its electronic structure, the nature of its chemical bonds, and its thermodynamic stability.

Key areas of investigation would include:

Molecular Geometry Optimization: Calculations would determine the most stable three-dimensional arrangement of atoms, providing precise values for bond lengths, bond angles, and dihedral angles.

Electron Distribution and Charge Analysis: Methods like Natural Bond Orbital (NBO) analysis would quantify the distribution of electron density, revealing the partial atomic charges and the nature of bonding (e.g., ionic vs. covalent character). This would highlight the electrophilic and nucleophilic sites within the molecule. For instance, the carbon atom of the isocyanate group is expected to be highly electrophilic.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be critical. The energy and shape of these orbitals are fundamental to understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps would visualize the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic or nucleophilic attack.

Thermochemical Properties: Calculations would yield key energetic data, such as the standard enthalpy of formation, which is crucial for understanding the molecule's stability and its potential energy release in chemical reactions.

A hypothetical data table summarizing the kind of information that would be generated from these calculations is presented below.

| Calculated Property | Hypothetical Value/Description | Significance |

| Optimized Bond Length (C-NCO) | e.g., ~1.45 Å | Provides insight into the strength and nature of the bond connecting the isocyanate group. |

| Optimized Bond Length (N=C=O) | e.g., N=C ~1.20 Å, C=O ~1.17 Å | Characterizes the geometry of the highly reactive isocyanate functional group. |

| Partial Charge on Isocyanate Carbon | e.g., +0.5 e | Confirms the electrophilic nature of this carbon, a key factor in its reactivity towards nucleophiles. |

| HOMO Energy | e.g., -8.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | e.g., -0.5 eV | Relates to the molecule's ability to accept electrons; a primary site for nucleophilic attack. |

| HOMO-LUMO Gap | e.g., 8.0 eV | Indicates the molecule's chemical reactivity and resistance to electronic excitation. |

| Standard Enthalpy of Formation | e.g., -750 kJ/mol | Quantifies the molecule's thermodynamic stability relative to its constituent elements. |

Reaction Pathway Modeling and Transition State Analysis

Modeling the reaction pathways of this compound would be crucial for understanding its chemical behavior, particularly the mechanisms of its reactions with other molecules. This involves mapping the potential energy surface (PES) for a given reaction to identify the lowest energy path from reactants to products.

Core components of this analysis would be:

Transition State (TS) Searching: Computational methods would be used to locate the transition state—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Activation Energy Calculation: The energy difference between the reactants and the transition state, known as the activation energy (Ea), would be calculated. This is a critical parameter for predicting the rate of a chemical reaction.

Intrinsic Reaction Coordinate (IRC) Analysis: Following the identification of a transition state, an IRC calculation would be performed to confirm that the located TS correctly connects the reactants and products on the potential energy surface.

For example, modeling the reaction of this compound with an alcohol to form a carbamate (B1207046) would involve identifying the transition state for the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon. The calculated activation energy would help predict how fast this reaction occurs compared to other potential side reactions.

| Reaction Step | Calculated Parameter | Hypothetical Value | Significance |

| Reactant Complex Formation | Complexation Energy | -5 kcal/mol | Stability of the initial encounter complex between reactants. |

| Nucleophilic Attack on Isocyanate Carbon | Activation Energy (Ea) | +15 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. |

| Transition State Geometry | Key Bond Distances | C---O: ~1.8 Å | Shows the extent of bond formation in the transition state. |

| Product Formation (Carbamate) | Reaction Energy (ΔErxn) | -30 kcal/mol | The overall thermodynamic driving force for the reaction. |

Conformational Analysis and Steric Hindrance Assessment of the this compound Moiety

Due to the presence of single bonds, this compound can exist in different spatial arrangements, or conformations. Conformational analysis would aim to identify the most stable conformers and the energy barriers to rotation around key single bonds, such as the bond connecting the tertiary carbon to the trifluoromethyl group.

The steric hindrance imposed by the bulky tert-butyl group and the trifluoromethyl group would be a central focus. This steric crowding significantly influences the molecule's shape and the accessibility of its reactive sites.

Potential Energy Surface Scan: By systematically rotating specific dihedral angles and calculating the energy at each step, a potential energy profile would be generated. The minima on this profile correspond to stable conformers, while the maxima represent the rotational energy barriers.

Steric Mapping: Computational tools can map the steric bulk around the molecule, particularly around the reactive isocyanate group. This would quantitatively assess how the trifluoromethyl and methyl groups shield the electrophilic carbon from attack by nucleophiles, thereby influencing its reactivity and selectivity.

Prediction of Reactivity and Selectivity in Novel Chemical Transformations

Building upon the insights from electronic structure and reaction pathway analyses, computational studies could predict how this compound would behave in new, unexplored chemical reactions.

Reactivity Indices: DFT-based reactivity descriptors (e.g., Fukui functions, condensed-to-atom electrophilicity) would be calculated to predict the most likely sites for chemical attack.

Competing Pathways: When a reaction can proceed through multiple pathways to yield different products, computational modeling can determine the activation energies for each path. The pathway with the lowest activation energy is typically the dominant one, allowing for the prediction of reaction selectivity. For example, in a reaction with a molecule containing both an alcohol and an amine, calculations could predict whether the isocyanate would react preferentially with the more nucleophilic amine group.

Molecular Dynamics Simulations for Solvent Effects on Reactivity (if applicable)

While quantum chemical calculations are often performed in the gas phase (an isolated molecule), real-world reactions occur in a solvent. Molecular Dynamics (MD) simulations or implicit solvent models could be applied to understand how the solvent environment affects the reactivity of this compound.

Solvation Shell Structure: MD simulations would model the arrangement of solvent molecules around the isocyanate, revealing the structure of the solvation shell.

Free Energy Profiles: By calculating the potential of mean force (PMF) along a reaction coordinate in the presence of explicit solvent molecules, a more accurate picture of the reaction's free energy barrier can be obtained. Polar solvents, for instance, might stabilize a charge-separated transition state, thereby accelerating a reaction compared to its rate in a nonpolar solvent. This would be particularly relevant for reactions involving ionic intermediates or highly polar transition states.

Q & A

Q. What are the standard synthetic routes for 1,1,1-trifluoro-2-isocyanato-2-methylpropane, and how can reaction conditions be optimized for yield?

Synthesis typically involves multi-step reactions, starting with trifluoromethylation of a precursor followed by isocyanate group introduction. Key steps include:

- Trifluoromethylation : Use of trifluoroacetic anhydride or fluorinated reagents under controlled temperatures (0–40°C) .

- Isocyanate Formation : Reaction of amines with phosgene or safer alternatives (e.g., triphosgene) in anhydrous solvents like dichloromethane .

- Optimization : Catalysts (e.g., Lewis acids) and solvent polarity adjustments improve yield. Purity is verified via GC-MS or HPLC .

Q. What spectroscopic methods are most effective for characterizing this compound?

- ¹H and ¹⁹F NMR : Identify proton environments and trifluoromethyl group signals. ¹⁹F NMR is critical for confirming CF₃ group integrity .

- FT-IR : Detects the isocyanate (-NCO) stretch near 2270 cm⁻¹ .

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should researchers handle safety concerns related to the isocyanate group?

Q. What solvents and reaction conditions stabilize the isocyanate group during synthesis?

- Solvents : Anhydrous dichloromethane or toluene minimizes hydrolysis .

- Temperature : Maintain below 40°C to prevent side reactions (e.g., trimerization to isocyanurates) .

Advanced Questions

Q. How does the isocyanate group participate in nucleophilic reactions, and what are the kinetic considerations?

The -NCO group reacts with nucleophiles (amines, alcohols) via addition-elimination. Kinetic studies show:

- Amine Reactivity : Primary amines react faster than secondary due to steric hindrance.

- Solvent Effects : Polar aprotic solvents (e.g., THF) accelerate reactions by stabilizing transition states .

- Catalysis : Tin(II) catalysts enhance urethane formation with alcohols .

Q. Are there contradictions in literature regarding its biological activity, and how can they be resolved?

Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

- Purity Variations : Impurities (e.g., residual amines) can skew assays. Validate purity via HPLC before testing .

- Assay Conditions : pH and temperature affect reactivity. Standardize protocols across studies .

- Computational Modeling : MD simulations predict binding affinities to reconcile experimental data .

Q. What computational methods predict the reactivity of this compound in novel reaction pathways?

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

- Electron-Withdrawing Effect : The CF₃ group increases electrophilicity of the isocyanate, enhancing reactivity with nucleophiles .

- Steric Effects : The bulky CF₃ and methyl groups hinder access to the -NCO site, requiring tailored catalysts (e.g., bulky Lewis acids) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.